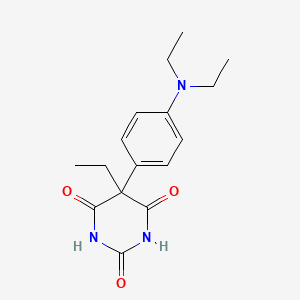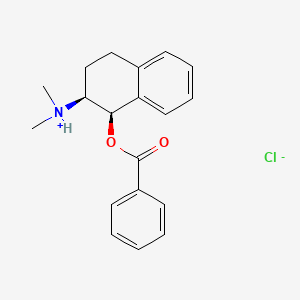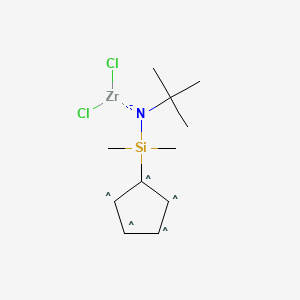
1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane is a heterocyclic organic compound with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol . It is also known by its IUPAC name, (2-butan-2-yl-1-ethynylcyclohexyl) acetate . This compound is characterized by its unique structure, which includes an ethynyl group and an acetate ester.
Méthodes De Préparation
The synthesis of 1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives and sec-butyl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: These interactions can trigger various biochemical pathways, resulting in the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane can be compared with other similar compounds:
Propriétés
Numéro CAS |
37172-05-7 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
(2-butan-2-yl-1-ethynylcyclohexyl) acetate |
InChI |
InChI=1S/C14H22O2/c1-5-11(3)13-9-7-8-10-14(13,6-2)16-12(4)15/h2,11,13H,5,7-10H2,1,3-4H3 |
Clé InChI |
PKVIIPGIGKYQFI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1CCCCC1(C#C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)


![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)

